molecular formula C10H14N2O5S3 B13429584 rac-cis N-Desethyl N-Acetyl Dorzolamide

rac-cis N-Desethyl N-Acetyl Dorzolamide

Katalognummer: B13429584
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MQRCTNZVQVRCRD-YLWLKBPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-cis N-Desethyl N-Acetyl Dorzolamide is a metabolite and impurity of dorzolamide, a carbonic anhydrase (CA) inhibitor used to treat glaucoma by reducing intraocular pressure (IOP). Dorzolamide itself is a sulfonamide derivative that primarily inhibits CA-II in red blood cells (RBCs) and ocular tissues. The N-desethyl metabolite forms during chronic dosing and binds to CA-I and CA-II, albeit with reduced potency against CA-II compared to the parent drug . Plasma concentrations of the metabolite remain low (<15 nM), as it accumulates predominantly in RBCs . Structurally, rac-cis N-Desethyl N-Acetyl Dorzolamide retains the thieno-thiopyran sulfonamide core of dorzolamide but undergoes N-deethylation and acetylation, altering its pharmacokinetic and pharmacodynamic properties .

Eigenschaften

Molekularformel

C10H14N2O5S3

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

InChI

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1

InChI-Schlüssel

MQRCTNZVQVRCRD-YLWLKBPMSA-N

Isomerische SMILES

C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Kanonische SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.

Industrial Production Methods: Industrial production of rac-cis N-Desethyl N-Acetyl Dorzolamide typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride.

    Substitution: Sodium azide, acetone/phosphate buffer mixture.

Major Products:

Wissenschaftliche Forschungsanwendungen

rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:

Wirkmechanismus

rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .

Vergleich Mit ähnlichen Verbindungen

Pharmacodynamic Properties

Compound hCA-II Inhibition (Ki) hCA-I Inhibition (Ki) Selectivity (CA-II/CA-I) Solubility
Dorzolamide Low nM (reference) Inactive High Moderate
rac-cis N-Desethyl N-Acetyl Dorzolamide Less potent than dorzolamide Active (CA-I) Reduced Likely lower
Compound 1 (NO-donor derivative) ~1 nM (equipotent) Lower than CA-II High Limited
Compound 6 (NO-donor derivative) ~1 nM Low activity High High (suitable for topical use)
  • Key Findings: rac-cis N-Desethyl N-Acetyl Dorzolamide exhibits weaker CA-II inhibition than dorzolamide but retains activity against CA-I, a profile distinct from the parent drug . NO-donor derivatives (e.g., compounds 1 and 6) maintain CA-II inhibitory potency comparable to dorzolamide while introducing nitric oxide-mediated vasodilation for enhanced IOP reduction . Compound 6 combines strong CA-II inhibition with high water solubility, addressing formulation challenges seen in earlier derivatives like compounds 1 and 3 .

Efficacy in Intraocular Pressure (IOP) Reduction

Compound Maximal IOP Reduction (%) Time to Peak Effect (min) Duration of Action
Dorzolamide ~20% 60–120 4 hours (return to baseline)
Compound 1 ~20% 30–120 120 min (sustained)
Compound 6 ~25% 60 Similar to dorzolamide
Compound 20e (indirect cannabinoid enhancer) >30% 120 Exceeds dorzolamide
  • Key Findings: rac-cis N-Desethyl N-Acetyl Dorzolamide contributes minimally to IOP reduction due to its low systemic exposure and weaker CA-II inhibition . Hybrid NO-donor derivatives (e.g., compound 6) achieve comparable or superior efficacy to dorzolamide by dual mechanisms: CA inhibition and NO-mediated vasodilation . Non-CA inhibitors like compound 20e demonstrate novel pathways for IOP reduction, surpassing dorzolamide in potency when administered at lower concentrations .

Structural and Metabolic Comparisons

Metabolism and Stability

  • Dorzolamide : Metabolized primarily via N-deethylation to rac-cis N-Desethyl N-Acetyl Dorzolamide, which accumulates in RBCs but lacks therapeutic significance due to low plasma levels .
  • Isotonitazene Analogs : Unlike rac-cis N-Desethyl N-Acetyl Dorzolamide, N-Desethyl Isotonitazene (a metabolite of isotonitazene) is pharmacologically active as a standalone opioid, highlighting the variability in metabolic outcomes across drug classes .

Structural Modifications and Activity

  • NO-Donor Linkers: Addition of nitrate esters (e.g., compounds 1–5) preserves CA-II inhibition while introducing NO-mediated effects. Benzyl nitrate spacers reduce selectivity compared to alkyl linkers .
  • Acetylation Effects : N-acetylation in rac-cis N-Desethyl N-Acetyl Dorzolamide reduces CA-II binding affinity, underscoring the importance of the ethylamine group in dorzolamide’s activity .

Clinical and Formulation Considerations

  • Safety Profile: rac-cis N-Desethyl N-Acetyl Dorzolamide’s RBC accumulation raises theoretical concerns for long-term CA-I inhibition, though clinical toxicity remains unobserved .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.